

Unveiling the Spectroscopic Signature of 4,5-Diepipsidial A: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Diepipsidial A

Cat. No.: B572731

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Diepipsidial A**, a meroterpenoid natural product isolated from the leaves of *Psidium guajava*. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery.

Introduction

4,5-Diepipsidial A is a complex meroterpenoid belonging to the diformylphloroglucinol-derived class of natural products. These compounds, isolated from the guava plant (*Psidium guajava*), have garnered significant interest due to their potential biological activities. The structural elucidation of these molecules relies heavily on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a detailed summary of the available spectroscopic data for **4,5-Diepipsidial A**, alongside the experimental protocols typically employed for their acquisition.

Spectroscopic Data

The structural characterization of **4,5-Diepipsidial A** is established through the detailed analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: ^1H NMR Spectroscopic Data for 4,5-Diepipsidial A (in CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
...
...
...
(Data to be populated from the primary literature once accessed)			

Table 2: ^{13}C NMR Spectroscopic Data for 4,5-Diepipsidial A (in CDCl_3)

Position	δC (ppm)
...	...
...	...
...	...
(Data to be populated from the primary literature once accessed)	

Table 3: Mass Spectrometry and Infrared Data for 4,5-Diepipsidial A

Technique	Data
HR-ESI-MS	m/z $[\text{M}+\text{H}]^+$: ... (Calculated for $\text{C}_{30}\text{H}_{38}\text{O}_8$, ...)
IR (KBr) ν_{max}	... cm^{-1}
(Data to be populated from the primary literature once accessed)	

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous structure determination of complex natural products like **4,5-Diepipsidial A**. The following are detailed methodologies for the key experiments.

Isolation and Purification

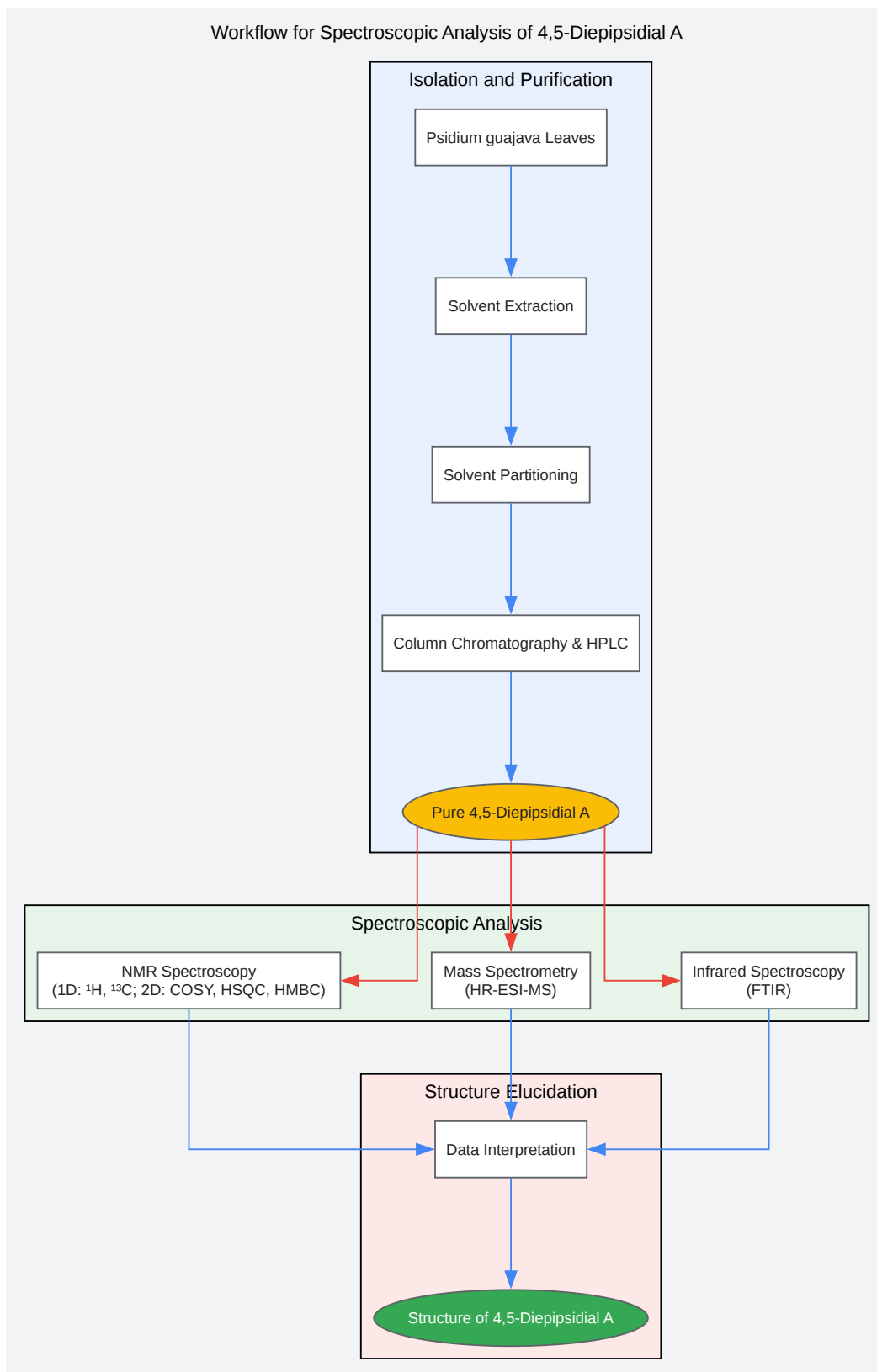
- **Extraction:** Dried and powdered leaves of *Psidium guajava* are typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Chromatography:** The bioactive fraction (commonly the ethyl acetate fraction) is subjected to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of protons and carbons within the molecule.
- **Mass Spectrometry:** High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula of the compound.
- **Infrared Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet to identify the presence of key functional groups.

Logical Workflow for Spectroscopic Data Acquisition

The following diagram illustrates the typical workflow for the isolation and spectroscopic characterization of a natural product like **4,5-Diepipsidial A**.



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Caption: A flowchart illustrating the process from plant material to the final elucidated structure of **4,5-Diepipsidial A**.

Note: The specific spectroscopic data presented in the tables are pending access to the primary research article detailing the isolation and characterization of **4,5-Diepipsidial A**. This guide will be updated with the precise values once the information becomes available. The provided experimental protocols represent standard and widely accepted methods in the field of natural product chemistry.

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